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Compound of Interest

Compound Name: 1,1-Dichloro-2,2-dimethoxyethane

Cat. No.: B3061277 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 1,1-
Dichloro-2,2-dimethoxyethane (C₄H₈Cl₂O₂), a halogenated acetal of interest in synthetic

chemistry and drug development. Due to a lack of publicly available experimental data for 1,1-
Dichloro-2,2-dimethoxyethane, this document presents predicted spectroscopic data based

on established principles and detailed experimental data for its close structural analog, 1,1-

Dichloro-2,2-diethoxyethane. This guide is intended to serve as a valuable resource for the

identification, characterization, and quality control of 1,1-Dichloro-2,2-dimethoxyethane in a

research and development setting. Detailed experimental protocols for acquiring the requisite

spectroscopic data are also provided, alongside a logical workflow for its spectroscopic

analysis.

Chemical Structure and Properties
IUPAC Name: 1,1-Dichloro-2,2-dimethoxyethane

Synonyms: Dichloroacetaldehyde dimethyl acetal[1]

CAS Number: 80944-06-5[1]

Molecular Formula: C₄H₈Cl₂O₂[1]
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Molecular Weight: 159.01 g/mol [1]

Structure:

Predicted and Analog-Based Spectroscopic Data
While experimental spectroscopic data for 1,1-Dichloro-2,2-dimethoxyethane is not readily

available in public databases, its spectral characteristics can be reliably predicted. The

following tables summarize the expected data, drawing heavily on the experimental data

available for the analogous compound, 1,1-Dichloro-2,2-diethoxyethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 1,1-Dichloro-2,2-dimethoxyethane

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 5.7 - 6.0 Singlet 1H CHCl₂

~ 4.8 - 5.0 Singlet 1H CH(OCH₃)₂

~ 3.4 - 3.6 Singlet 6H 2 x OCH₃

Note: Predicted values are based on the analysis of 1,1-Dichloro-2,2-diethoxyethane and

general principles of NMR spectroscopy. The methoxy protons are expected to be a singlet,

and the two methine protons will also be singlets as they have no adjacent protons to couple

with.

Table 2: Experimental ¹H NMR Spectroscopic Data for 1,1-Dichloro-2,2-diethoxyethane[2][3]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

5.60 Doublet 1H CHCl₂

4.62 Doublet 1H CH(OCH₂CH₃)₂

3.75 Quartet 4H 2 x OCH₂CH₃

1.27 Triplet 6H 2 x OCH₂CH₃

Table 3: Predicted ¹³C NMR Spectroscopic Data for 1,1-Dichloro-2,2-dimethoxyethane

Chemical Shift (δ) ppm Assignment

~ 95 - 105 CH(OCH₃)₂

~ 70 - 80 CHCl₂

~ 55 - 65 2 x OCH₃

Note: Predicted values are based on the analysis of related structures and known chemical

shift ranges for similar functional groups.[4][5][6][7]

Table 4: Experimental ¹³C NMR Spectroscopic Data for 1,1-Dichloro-2,2-diethoxyethane

Chemical Shift (δ) ppm Assignment

101.4 CH(OCH₂CH₃)₂

73.6 CHCl₂

64.2 2 x OCH₂CH₃

14.9 2 x OCH₂CH₃

Infrared (IR) Spectroscopy
Table 5: Predicted IR Spectroscopic Data for 1,1-Dichloro-2,2-dimethoxyethane
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Wavenumber (cm⁻¹) Intensity Assignment

2950 - 3050 Medium C-H stretch (alkane)

1050 - 1150 Strong C-O stretch (acetal)

650 - 800 Strong C-Cl stretch

Note: Predicted values are based on typical absorption frequencies for the functional groups

present in the molecule.[5][6][7]

Mass Spectrometry (MS)
Table 6: Predicted Mass Spectrometry Data for 1,1-Dichloro-2,2-dimethoxyethane

m/z Relative Intensity (%) Assignment

158 ~1 [M]⁺ (with ²³⁵Cl)

160 ~0.6 [M+2]⁺ (with ¹³⁵Cl, ¹³⁷Cl)

162 ~0.1 [M+4]⁺ (with ²³⁷Cl)

123 Moderate [M - Cl]⁺

75 High [CH(OCH₃)₂]⁺

59 High [C₂H₃O₂]⁺

Note: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the

molecular ion and chlorine-containing fragments with M, M+2, and M+4 peaks in an

approximate ratio of 9:6:1.[8] The fragmentation pattern is predicted based on the structure,

with common losses of chlorine and cleavage of the acetal group.

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 1,1-
Dichloro-2,2-dimethoxyethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

Accurately weigh approximately 10-20 mg of 1,1-Dichloro-2,2-dimethoxyethane for ¹H

NMR (20-50 mg for ¹³C NMR).

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters:

Spectrometer: A 400 MHz or higher field NMR spectrometer.

Nuclei: ¹H and ¹³C.

¹H NMR:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 8-16.

Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 12 ppm.

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse experiment.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0 to 220 ppm.
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Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase and baseline correct the resulting spectrum.

Calibrate the chemical shift axis using the TMS signal at 0 ppm.

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

For a neat liquid sample, place a drop of 1,1-Dichloro-2,2-dimethoxyethane between

two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Alternatively, for a solution, dissolve a small amount of the compound in a suitable solvent

(e.g., carbon tetrachloride, CCl₄) and place it in a liquid cell.

Instrument Parameters:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Technique: Transmission.

Spectral Range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing:

Acquire a background spectrum of the empty sample holder (or solvent).

Acquire the sample spectrum.
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The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction:

For a volatile compound like 1,1-Dichloro-2,2-dimethoxyethane, Gas Chromatography-

Mass Spectrometry (GC-MS) is the preferred method.

Inject a dilute solution of the compound (e.g., in dichloromethane or hexane) into the GC.

GC Parameters (Example):

Column: A non-polar capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C.

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

Carrier Gas: Helium.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Ion Source Temperature: 230 °C.

Data Processing:

The mass spectrum corresponding to the GC peak of 1,1-Dichloro-2,2-dimethoxyethane
is extracted.

Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.
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Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of 1,1-Dichloro-2,2-dimethoxyethane.

Sample of
1,1-Dichloro-2,2-dimethoxyethane

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

(GC-MS)

Integrated Data Analysis

Structure Confirmation
and Purity Assessment

Click to download full resolution via product page

Spectroscopic analysis workflow for 1,1-Dichloro-2,2-dimethoxyethane.

Conclusion
This technical guide provides a foundational spectroscopic dataset and analytical framework

for 1,1-Dichloro-2,2-dimethoxyethane. By utilizing the predicted data, the information from its

diethoxy analog, and the detailed experimental protocols, researchers can confidently identify

and characterize this compound. The integrated approach, combining NMR, IR, and MS, as

illustrated in the workflow diagram, ensures a thorough and accurate structural elucidation,

which is critical for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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